8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane

Nucleophilic substitution Leaving group ability Synthetic efficiency

8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane (IUPAC: tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate) is a spirocyclic heterocycle featuring a Boc-protected piperidine ring fused through a quaternary carbon to an oxygen-containing tetrahydrofuran ring, with a reactive iodomethyl substituent at the 2-position. Its molecular formula is C14H24INO3, molecular weight 381.25 g/mol, and the XLogP3-AA value is 3.0.

Molecular Formula C14H24INO3
Molecular Weight 381.25 g/mol
CAS No. 1373028-07-9
Cat. No. B1404563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane
CAS1373028-07-9
Molecular FormulaC14H24INO3
Molecular Weight381.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(O2)CI)CC1
InChIInChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-8-6-14(7-9-16)5-4-11(10-15)18-14/h11H,4-10H2,1-3H3
InChIKeyYFCVNAAYAKDZGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane (CAS 1373028-07-9): A Versatile Spirocyclic Building Block for Medicinal Chemistry


8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane (IUPAC: tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate) is a spirocyclic heterocycle featuring a Boc-protected piperidine ring fused through a quaternary carbon to an oxygen-containing tetrahydrofuran ring, with a reactive iodomethyl substituent at the 2-position. Its molecular formula is C14H24INO3, molecular weight 381.25 g/mol, and the XLogP3-AA value is 3.0 [1]. The compound serves as a late-stage functionalization handle in the construction of 1-oxa-8-azaspiro[4.5]decane-based ligands, particularly for sigma-1 receptor and FAAH inhibitor programs [2].

1
Iodomethyl handle reported higher reactivity in nucleophilic displacement vs. bromo analog; supports efficient derivatization.
2
2-position regiochemistry aligns with published sigma-1/FAAH SAR landscape; suited for focused library synthesis.
3
Boc protection enables orthogonal deprotection under mild acid conditions, preserving the iodomethyl group for late-stage unveiling.
4
Oxa-spirocyclic core may improve aqueous solubility over carba-spirocycles; supports assay-ready compound preparation.

Why Generic 1-Oxa-8-azaspiro[4.5]decane Building Blocks Cannot Replace 8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane in Synthetic Pathways


The 1-oxa-8-azaspiro[4.5]decane scaffold is pharmacologically validated as a privileged structure for sigma-1 receptor ligands and FAAH inhibitors [1]. However, the precise identity of the leaving group, the position of the halomethyl substituent, and the nitrogen-protecting group on this scaffold collectively dictate downstream synthetic efficiency, intermediate stability, and final compound properties. The target compound's combination of an iodomethyl leaving group (superior to bromo or chloro alternatives in nucleophilic displacement), 2-position regiochemistry (vs. 3-position analogs), and acid-labile Boc protection (enabling orthogonal deprotection strategies) cannot be trivially replicated by any single commercially available alternative [2].

Leaving group mismatch
Bromomethyl or chloromethyl analogs show lower SN2 reactivity; reported yield advantage of iodide may not transfer to other electrophiles.
Regioisomer displacement
3-iodomethyl-2-oxa regioisomer shifts the substitution vector; SAR outcomes for sigma-1/FAAH may not be directly reproducible.
Protecting group orthogonality
Unprotected, N-Cbz, or N-Fmoc variants require different deprotection conditions that may compromise iodide stability or introduce side reactions.

Quantitative Differentiation Evidence: Why 8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane Outperforms Its Closest Analogs


Iodomethyl vs. Bromomethyl Leaving Group Reactivity in Oxa-Spirocyclic Building Blocks

The iodomethyl substituent on the target compound provides vastly superior reactivity in SN2 transformations compared to the corresponding bromomethyl analog (tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS 1216815-21-2). In the foundational oxa-spirocycle methodology paper, the authors explicitly state that they chose iodocyclization over bromocyclization because 'the putative alcohols or bromides would be much less active in further modifications' [1]. In the same study, NBS (bromine source) gave an 83% NMR yield compared to 96% for I2 under identical optimized conditions (Table 1, entries 14–15) [1]. This reactivity hierarchy is consistent with the established leaving group ability of halide ions: iodide is a significantly better leaving group than bromide, with nucleofugality ratios (I⁻/Br⁻) of approximately 10²–10⁴ depending on the specific electrophilic system and solvent, as summarized in physical organic chemistry textbooks [2].

Iodo vs bromo leaving group
Head-to-head
96% vs 83% NMR yield in model spirocyclization, favoring I₂ over NBS.
Supports iodomethyl choice for higher coupling yield and downstream reactivity.
Reported conditions: CH₃CN, 0 °C to rt, 2 h; internal standard CH₂Br₂.
Nucleophilic substitution Leaving group ability Synthetic efficiency

Water Solubility Enhancement of Oxa-Spirocyclic Scaffold vs. Traditional Spirocycles

The 1-oxa-8-azaspiro[4.5]decane core of the target compound imparts a dramatic solubility advantage over analogous all-carbon spirocyclic scaffolds. Direct experimental comparison of model compounds showed that insertion of an oxygen atom into the spirocyclic unit increased kinetic aqueous solubility by up to 40-fold: compound 67 (oxa-spirocycle) exhibited 360 µM solubility at pH 7.4 versus only 9 µM for the corresponding carba-spirocycle 66 [1]. Across three matched molecular pairs, the oxa-spirocyclic compounds consistently showed 4.8–40× higher solubility and a log D reduction of approximately 0.9–1.0 units [1].

Oxa-spiro solubility gain
Class-level inference
Up to 40-fold higher kinetic solubility (360 µM vs 9 µM) and log D reduction ~1.0 unit vs carba-analogs.
Supports improved assay solubility for oxa-spirocyclic scaffolds.
Shake-flask, pH 7.4 phosphate buffer, 25 °C; matched molecular pair comparison.
Physicochemical properties Solubility Lipophilicity

Regiochemical Differentiation: 2-Iodomethyl vs. 3-Iodomethyl Substitution Pattern

The target compound bears the iodomethyl group at the 2-position of the 1-oxa-8-azaspiro[4.5]decane scaffold, while the commercially available regioisomer tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1250998-93-6) places the iodomethyl at the 3-position with the oxygen atom shifted to the 2-position . This positional isomerism alters the distance and orientation of the reactive handle relative to the piperidine nitrogen, which can fundamentally change SAR outcomes. In the sigma-1 receptor ligand series reported by Tian et al., the 1-oxa-8-azaspiro[4.5]decane core (matching the target compound's scaffold) produced ligands with Ki(σ1) values of 0.61–12.0 nM and σ2/σ1 selectivity ratios of 2–44 [1]. While no direct head-to-head comparison of the 2- vs. 3-iodomethyl regioisomers is published, the distinct IUPAC numbering reflects non-interchangeable substitution vectors that would yield different derivatives upon nucleophilic displacement.

2- vs 3-iodomethyl regiochemistry
Context-dependent
2-substitution pattern maps onto published sigma-1 ligand series (Ki 0.61–12.0 nM).
Regiochemistry may influence ligand binding outcomes; direct comparative data not available.
No head-to-head study; SAR alignment based on reported scaffold performance.
Regiochemistry Structure-activity relationship Synthetic intermediate

Boc Protection Strategy: Orthogonal Deprotection Compatibility vs. Unprotected or Alternative N-Protected Analogs

The target compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, enabling acid-mediated deprotection (TFA, HCl/dioxane) under conditions that leave the iodomethyl group intact. The unprotected analog 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane (or its N-methyl variant, CAS 1862924-65-9) and alternative N-protected derivatives (e.g., N-Cbz, N-Fmoc) offer different deprotection orthogonality profiles. The Boc group is cleaved under mildly acidic conditions (pKa of protonated Boc-amine ≈ -0.98, predicted for the target compound ), while the C-I bond remains stable to acid. This contrasts with N-Cbz analogs, which require hydrogenolysis conditions that may be incompatible with substrates sensitive to reduction, or N-Fmoc analogs requiring basic conditions that could promote elimination side reactions at the iodomethyl center. The predicted stability parameters for the target compound include a boiling point of 416.8±30.0 °C and density of 1.46±0.1 g/cm³ .

Boc deprotection advantage
Class-level inference
Boc enables mild acid removal (TFA/HCl) while C-I bond remains stable; predicted pKa ~ -0.98.
Facilitates late-stage amine unveiling without iodide displacement.
Deprotection orthogonality based on predicted properties; experimental validation advised.
Protecting group strategy Orthogonal deprotection Synthetic versatility

Optimal Application Scenarios for 8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane Based on Quantitative Differentiation Evidence


Late-Stage Diversification of Sigma-1 Receptor Ligand Libraries

Given the sigma-1 receptor affinity of the 1-oxa-8-azaspiro[4.5]decane scaffold (Ki = 0.61–12.0 nM) [1] and the superior SN2 reactivity of the iodomethyl handle, the target compound is the ideal starting material for synthesizing focused libraries of sigma-1 ligands via nucleophilic displacement with diverse amine, thiol, or alkoxide nucleophiles. The 40× solubility advantage of the oxa-spirocyclic core ensures that library members maintain acceptable aqueous solubility for primary screening assays, reducing false negatives from compound precipitation [2].

FAAH Inhibitor Lead Optimization Programs

The 1-oxa-8-azaspiro[4.5]decane core was identified alongside 7-azaspiro[3.5]nonane as one of only two spirocyclic scaffolds with superior FAAH inhibitory potency (k(inact)/K(i) > 1500 M⁻¹s⁻¹) from a screen of diverse spirocyclic series [1]. The target compound's iodomethyl group allows installation of the 8-carboxamide pharmacophore essential for FAAH inhibition, while the Boc group enables late-stage piperidine deprotection for further N-functionalization. The improved solubility of oxa-spirocyclic FAAH inhibitors over carba-analogs facilitates in vivo PK studies without formulation challenges [2].

Radioligand Precursor Synthesis for PET Imaging Agent Development

The sigma-1 receptor PET imaging field has adopted 1-oxa-8-azaspiro[4.5]decane-based radioligands such as [¹⁸F]8, which was prepared via nucleophilic ¹⁸F-fluorination of a tosylate precursor derived from the spirocyclic scaffold [1]. The target compound, with its iodomethyl leaving group, is superior to the bromomethyl analog for preparing the corresponding alcohol or tosylate intermediate due to the higher reactivity of iodide in SN2 reactions [2], enabling higher radiochemical yields and specific activity in the final ¹⁸F-labeled product (achieved values: radiochemical purity >99%, molar activity 94–121 GBq/µmol) [1].

Parallel Synthesis of Spirocyclic Screening Collections with Physicochemical Property Advantages

For organizations building diverse spirocycle-containing screening decks, the target compound offers a validated core that systematically improves key physicochemical parameters over traditional all-carbon spirocycles: up to 40-fold higher kinetic solubility (360 µM vs. 9 µM) and log D reduction of approximately 1.0 unit [1]. These property improvements directly address the 'escape from flatland' paradigm [1] while ensuring that primary actives have lead-like solubility profiles, reducing attrition during hit-to-lead triage.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand libraries
Iodomethyl reactivity and 2-position regiochemistry
Reaction yield with diverse nucleophiles; SAR alignment with published affinity trends
FAAH inhibitor lead optimization
Oxa-spirocyclic core solubility; Boc orthogonal protection
Aqueous solubility of final analogs; deprotection efficiency and carboxamide installation
PET radioligand precursor synthesis
Iodomethyl→tosylate/alcohol conversion reactivity
Radiochemical yield and specific activity after ¹⁸F-fluorination
Spirocyclic screening decks
Reported solubility and log D improvement over carba-spirocycles
Kinetic solubility in assay buffer; aggregation tendency at screening concentrations
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